molecular formula C14H22N4O5S B1285434 Biotinyl-Gly-Gly-OH

Biotinyl-Gly-Gly-OH

Cat. No.: B1285434
M. Wt: 358.42 g/mol
InChI Key: MHTHBMUCLUMYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-Gly-Gly-OH (CAS: 120447-60-1) is a biotin-conjugated dipeptide composed of two glycine residues linked to a biotin moiety. Its molecular formula is C₁₄H₂₂N₄O₅S, with an average molecular weight of 358.41 g/mol . The biotin group enables strong affinity binding to avidin or streptavidin, making this compound invaluable in biochemical assays, protein labeling, and affinity chromatography .

Properties

Molecular Formula

C14H22N4O5S

Molecular Weight

358.42 g/mol

IUPAC Name

2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H22N4O5S/c19-10(15-5-11(20)16-6-12(21)22)4-2-1-3-9-13-8(7-24-9)17-14(23)18-13/h8-9,13H,1-7H2,(H,15,19)(H,16,20)(H,21,22)(H2,17,18,23)

InChI Key

MHTHBMUCLUMYKP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(=O)NCC(=O)O)NC(=O)N2

sequence

GG

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Structural Features : Biotin is attached to the N-terminal glycine via an amide bond, while the C-terminal glycine retains a free carboxylic acid group .
  • Solubility : Typically dissolved in dimethyl sulfoxide (DMSO) for laboratory use, with recommended storage at -20°C to prevent degradation .
  • Purity : Commercial preparations often exceed 98% purity , validated by analytical certificates (COA) and safety data sheets (SDS) .

Biotinylated Peptides

(a) Biotinyl-S6 Phosphate Acceptor Peptide
  • Structure : Contains a serine residue for phosphorylation studies, unlike Biotinyl-Gly-Gly-OH.
  • Application : Used in kinase assays to study protein phosphorylation and signal transduction .
  • Key Difference : Incorporates a functional phosphorylation site, broadening its utility in enzymology compared to this compound .
(b) Boc-Lys(Biotinyl)-OH (Boc-Biocytin)
  • Structure : Biotin is linked to a lysine side chain, providing a spacer between biotin and the peptide backbone.
  • Application : Ideal for solid-phase peptide synthesis due to its orthogonal protecting group (Boc) .
  • Key Difference : The lysine linker enhances flexibility, whereas this compound’s rigid glycine backbone may limit conjugation efficiency in certain contexts .

Non-Biotinylated Dipeptides

(a) Ac-Gly-Gly-OH (CAS: 5687-48-9)
  • Structure : Acetylated N-terminal glycine with a free C-terminal carboxylate.
  • Molecular Weight : 174.16 g/mol —significantly smaller than this compound .
  • Application : Used as a model peptide for studying peptide bond stability and aggregation .
  • Key Difference : Lacks biotin’s affinity properties, limiting its use in pull-down assays or targeted binding studies .
(b) H-Gly-Gly-Gly-OH (Triglycine, CAS: 556-33-2)
  • Structure : A tripeptide with three glycine residues.
  • Molecular Weight : 189.17 g/mol .
  • Application : Serves as a substrate for proteolytic enzyme studies and crystallography .
  • Key Difference : Increased chain length alters solubility and conformational flexibility compared to this compound .

Electrochemically Active Peptides

Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe (Ferrocene-Peptide)
  • Structure : Incorporates a ferrocene (Fca) moiety and a hexapeptide sequence.
  • Electrochemical Properties : Exhibits reversible redox behavior with oxidation/reduction peaks at 0.385 V and 0.346 V , respectively (ΔEp = 41 mV) .
  • Application : Utilized in biosensors and electron-transfer studies.
  • Key Difference : Ferrocene enables electrochemical detection, whereas this compound relies on biotin-avidin interactions .

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